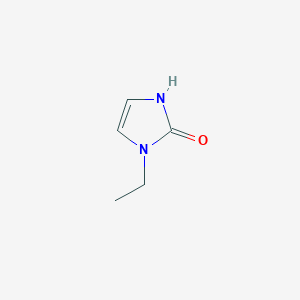

1-ethyl-1,3-dihydro-2H-imidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 1-ethyl-1,3-dihydro-2H-imidazol-2-one involves several innovative methods. For instance, a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines employs ethyl tertiary amines as carbon sources under aerobic oxidative conditions. This method is noted for its broad substrate scope and good functional group tolerance, introducing a novel activation mode of ethyl tertiary amines through selective cleavage of C-C and C-N bonds of the ethyl group with molecular oxygen as the terminal oxidant in a one-pot protocol (Rao, Mai, & Song, 2017).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, such as 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid dihydrate, has been elucidated through crystallography, showcasing the planar nature of the organic entity and the formation of a three-dimensional network via hydrogen bonding (Wu, Liu, & Ng, 2005).

Chemical Reactions and Properties

1-Ethyl-1,3-dihydro-2H-imidazol-2-one and its derivatives participate in various chemical reactions. For example, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) serves as a mild and effective catalyst for synthesizing 2-aryl-4,5-diphenyl imidazoles under ultrasonic irradiation, highlighting the compound's versatility in facilitating efficient, one-pot, three-component syntheses at room temperature (Zang, Su, Mo, Cheng, & Jun, 2010).

Applications De Recherche Scientifique

Biological Activities and Antioxidant Properties

1,3-Dihydro-2H-imidazol-2-ones, including 1-ethyl-1,3-dihydro-2H-imidazol-2-one, are known for their varied biological activities. Specifically, derivatives of this compound exhibit antioxidant properties. Moreover, some derivatives have been identified with pronounced cardiotonic activity, showcasing their potential in therapeutic applications related to heart diseases (Zav’yalov et al., 2004).

Cardiovascular Effects

Research on 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, which are structurally related to 1-ethyl-1,3-dihydro-2H-imidazol-2-one, has indicated potential antihypertensive effects. These compounds have been evaluated for their cardiovascular effects, highlighting their relevance in the development of new therapeutic agents for hypertension (Touzeau et al., 2003).

Corrosion Inhibition

Imidazoline derivatives, including those structurally related to 1-ethyl-1,3-dihydro-2H-imidazol-2-one, have been studied for their corrosion inhibitory properties on mild steel in hydrochloric acid solutions. These studies are crucial for industrial applications, where corrosion prevention is of paramount importance (Zhang et al., 2015).

Synthesis and Chemical Transformations

The compound and its derivatives are subjects of research in the field of organic synthesis, demonstrating versatile reactivity that enables the creation of complex molecules. This includes reactions with ethyl cyanoacetate and aromatic aldehydes, leading to novel compounds with potential application in various fields of chemistry and materials science (Kutasevich et al., 2019).

Catalysis

Ionic liquids containing imidazole structures have been reported to catalyze efficiently one-pot, multi-component syntheses under environmentally friendly conditions. This highlights the role of imidazole derivatives in green chemistry and sustainable chemical processes (Zang et al., 2010).

Propriétés

IUPAC Name |

3-ethyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRBNZMLWXGVKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555270 |

Source

|

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1,3-dihydro-2H-imidazol-2-one | |

CAS RN |

115869-19-7 |

Source

|

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B57214.png)

![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)

![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)